molecular formula C24H31N7O B11038107 N-(4-ethoxyphenyl)-6-{[4-(2-phenylethyl)piperazin-1-yl]methyl}-1,3,5-triazine-2,4-diamine

N-(4-ethoxyphenyl)-6-{[4-(2-phenylethyl)piperazin-1-yl]methyl}-1,3,5-triazine-2,4-diamine

Cat. No.: B11038107
M. Wt: 433.5 g/mol
InChI Key: ISSZDMOEAHNTIU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(4-ethoxyphenyl)-6-{[4-(2-phenylethyl)piperazin-1-yl]methyl}-1,3,5-triazine-2,4-diamine is a complex organic compound that belongs to the class of triazine derivatives This compound is characterized by its unique structure, which includes a triazine ring substituted with ethoxyphenyl and phenylethylpiperazine groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-ethoxyphenyl)-6-{[4-(2-phenylethyl)piperazin-1-yl]methyl}-1,3,5-triazine-2,4-diamine typically involves a multi-step process:

    Formation of the Triazine Core: The triazine ring is often synthesized through the cyclization of cyanuric chloride with appropriate amines under controlled conditions.

    Substitution Reactions: The ethoxyphenyl group is introduced via nucleophilic aromatic substitution, where an ethoxy-substituted aniline reacts with the triazine core.

    Piperazine Derivative Addition: The phenylethylpiperazine moiety is attached through a nucleophilic substitution reaction, where the piperazine derivative reacts with the triazine intermediate.

Industrial Production Methods

In an industrial setting, the production of this compound may involve:

    Batch Reactors: For precise control over reaction conditions and to ensure high purity.

    Continuous Flow Reactors: To enhance efficiency and scalability, especially for large-scale production.

Chemical Reactions Analysis

Types of Reactions

N-(4-ethoxyphenyl)-6-{[4-(2-phenylethyl)piperazin-1-yl]methyl}-1,3,5-triazine-2,4-diamine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups on the triazine ring can be replaced with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate; typically under acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride; usually in anhydrous solvents.

    Substitution: Various nucleophiles like amines, thiols; often in the presence of catalysts or under reflux conditions.

Major Products

    Oxidized Derivatives: Depending on the oxidizing agent, products may include hydroxylated or ketone derivatives.

    Reduced Derivatives: Reduction can yield amine or alcohol derivatives.

    Substituted Products: Substitution reactions can produce a wide range of derivatives with different functional groups.

Scientific Research Applications

Chemistry

    Catalysis: The compound can be used as a ligand in coordination chemistry, aiding in the formation of metal complexes that act as catalysts in various reactions.

    Material Science: Its unique structure makes it a candidate for the development of novel materials with specific electronic or optical properties.

Biology

    Enzyme Inhibition: The compound has potential as an enzyme inhibitor, particularly in the inhibition of kinases or other enzymes involved in disease pathways.

    Receptor Binding: It may interact with specific receptors in biological systems, making it useful in pharmacological studies.

Medicine

    Drug Development: Due to its structural complexity, the compound is being explored for its potential as a therapeutic agent in treating various diseases, including cancer and neurological disorders.

    Diagnostic Tools: It can be used in the development of diagnostic agents for imaging or detecting specific biomolecules.

Industry

    Polymer Additives: The compound can be incorporated into polymers to enhance their properties, such as thermal stability or resistance to degradation.

    Coatings: It may be used in the formulation of advanced coatings with specific protective or functional properties.

Mechanism of Action

The mechanism by which N-(4-ethoxyphenyl)-6-{[4-(2-phenylethyl)piperazin-1-yl]methyl}-1,3,5-triazine-2,4-diamine exerts its effects involves:

    Molecular Targets: The compound may target specific enzymes or receptors, altering their activity and leading to downstream effects.

    Pathways Involved: It can modulate signaling pathways, such as those involved in cell proliferation, apoptosis, or inflammation.

Comparison with Similar Compounds

Similar Compounds

  • N-(2-ethoxyphenyl)-2-((4-ethoxy-5-(3-pyridinyl)-4H-1,2,4-triazol-3-yl)thio)acetamide
  • N-(2-ethoxyphenyl)-2-((4-ethoxy-5-(4-pyridinyl)-4H-1,2,4-triazol-3-yl)thio)acetamide

Uniqueness

  • Structural Features : The presence of both ethoxyphenyl and phenylethylpiperazine groups in the same molecule is unique, providing distinct chemical and biological properties.
  • Functional Applications : Its versatility in various applications, from catalysis to drug development, sets it apart from other similar compounds.

This detailed overview highlights the significance and potential of N-(4-ethoxyphenyl)-6-{[4-(2-phenylethyl)piperazin-1-yl]methyl}-1,3,5-triazine-2,4-diamine in scientific research and industry

Properties

Molecular Formula

C24H31N7O

Molecular Weight

433.5 g/mol

IUPAC Name

2-N-(4-ethoxyphenyl)-6-[[4-(2-phenylethyl)piperazin-1-yl]methyl]-1,3,5-triazine-2,4-diamine

InChI

InChI=1S/C24H31N7O/c1-2-32-21-10-8-20(9-11-21)26-24-28-22(27-23(25)29-24)18-31-16-14-30(15-17-31)13-12-19-6-4-3-5-7-19/h3-11H,2,12-18H2,1H3,(H3,25,26,27,28,29)

InChI Key

ISSZDMOEAHNTIU-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC=C(C=C1)NC2=NC(=NC(=N2)N)CN3CCN(CC3)CCC4=CC=CC=C4

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.